molecular formula C17H17FO B1327683 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone CAS No. 898769-50-1

3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone

Cat. No.: B1327683
CAS No.: 898769-50-1
M. Wt: 256.31 g/mol
InChI Key: GHXKFZGXTNYLFL-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone is a substituted propiophenone derivative characterized by a 2,3-dimethylphenyl group attached to the ketone-bearing carbon and a fluorine atom at the 4' position of the adjacent phenyl ring. Substitutions such as fluorine and methyl groups are known to influence electronic, steric, and metabolic stability, making this compound a subject of interest in synthetic chemistry .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXKFZGXTNYLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644630
Record name 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-50-1
Record name 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,3-dimethylbenzene (o-xylene) is reacted with 4’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-(2,3-dimethylphenyl)-4’-fluorobenzoic acid.

    Reduction: Formation of 3-(2,3-dimethylphenyl)-4’-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone Not Provided C₁₇H₁₇FO ~272.32 (calculated) 2,3-dimethylphenyl; 4'-F
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone 898793-16-3 C₁₇H₁₆ClFO 290.76 2'-Cl; 2,3-dimethylphenyl; 4'-F
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone 898792-89-7 C₁₇H₁₆BrFO 335.22 4'-Br; 3'-F; 2,3-dimethylphenyl
3-(4-Bromophenyl)-4'-chloro-2'-fluoropropiophenone Not Provided C₁₆H₁₂BrClFO ~353.63 (calculated) 4-Br-phenyl; 4'-Cl; 2'-F
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone Not Provided C₁₇H₁₆ClFO 290.76 4'-Cl; 3'-F; 2,3-dimethylphenyl

Key Observations:

Substituent Effects: Halogen Position: The position of halogens (F, Cl, Br) significantly alters electronic properties. For example, 4'-fluorine in the target compound may enhance electron-withdrawing effects compared to 3'-fluorine in the bromo-fluoro analogue .

Molecular Weight Trends :

  • Bromine substitution (e.g., 335.22 g/mol in 4'-bromo-3'-fluoro analogue) increases molecular weight more markedly than chlorine or fluorine, which correlates with higher van der Waals forces and possible solubility differences .

This suggests that analogous techniques would be critical for confirming the configuration of substituents in propiophenones .

Research Findings and Implications

  • Synthetic Challenges: Halogenated propiophenones often require regioselective substitution strategies. For instance, introducing fluorine at the 4' position (as in the target compound) may demand directed ortho-metalation or cross-coupling methodologies, whereas bromine might employ electrophilic aromatic substitution .
  • Biological Relevance: Though explicit data on the target compound is lacking, phenylpropanoids with methoxy or hydroxy groups (e.g., phenylphenalenones in ) exhibit antimicrobial activity. This implies that halogen and methyl substitutions in propiophenones could modulate similar bioactivities .
  • Thermodynamic Stability : Methyl groups at the 2,3-positions on the phenyl ring likely enhance thermodynamic stability through steric protection of the ketone moiety, reducing susceptibility to nucleophilic attack .

Biological Activity

3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17FO
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 898753-66-7

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. Key parameters include:

  • Reagents : 2-Fluoropropiophenone and 2,3-dimethylbenzene.
  • Catalyst : Aluminum chloride.
  • Solvent : Dichloromethane or chloroform.
  • Temperature : Initial cooling to 0-5°C followed by room temperature for several hours.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have investigated its effects on cancer cell lines:

  • In vitro Studies : The compound showed significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 3–18 μM against HeLa and A549 cells . Mechanistic studies suggest that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

The compound interacts with specific molecular targets:

  • Tubulin Binding : It has been shown to inhibit the binding of colchicine to tubulin, which is crucial for microtubule dynamics in cancer cells .
  • Apoptotic Pathways : Induces apoptosis through intrinsic pathways, evidenced by mitochondrial depolarization and activation of caspase-9 .

Case Studies

  • Study on Antiproliferative Effects :
    • A study demonstrated that derivatives of this compound exhibited varying degrees of antiproliferative activity against multiple cancer cell lines. The most potent derivative had an IC50 value of approximately 0.45 µM against A549 cells .
  • Zebrafish Model :
    • In vivo experiments using zebrafish models revealed promising results regarding the compound's ability to inhibit tumor growth, supporting its potential as a therapeutic agent in oncology .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameIC50 (HeLa)Mechanism of Action
This compound18 µMTubulin inhibition
CA-4 (Combretastatin A-4)0.45 µMTubulin inhibition
Other analogsVariesVarious mechanisms

Safety and Toxicology

While the compound shows significant biological activity, safety data indicate potential hazards:

  • Causes skin irritation and may lead to respiratory issues if inhaled .
  • Long-term exposure may pose risks including genetic defects and carcinogenicity .

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